Stereochemical Identity: Single Enantiomer (5R,6S) versus Commercial Racemate
The target compound is defined as the single trans-(5R,6S) enantiomer. In contrast, the predominant commercially cataloged form under CAS 2580102-11-8 is explicitly designated as a racemic mixture ('rac-(5R,6S)-6-Methoxy-2,2-dimethyl-1,3-dioxepan-5-amine, trans') . In the HIV‑1 protease inhibitor SAR landscape, the (R)-configured 1,3-dioxepanyl P2‑ligand (inhibitor 3d) exhibited a Ki of 26 pM and antiviral IC₅₀ of 4.9 nM, whereas its diastereomer (inhibitor 3e, differing only in dioxepane stereochemistry) displayed a Ki in the sub‑nanomolar range but with a ~30‑fold reduction in enzymatic potency relative to 3d, and the (S)-configured 8‑membered analog (inhibitor 3a) showed a Ki of 0.58 nM — approximately 22‑fold less potent than 3d [1]. This demonstrates that a single stereochemical inversion at the dioxepane ring can cause potency losses exceeding 20‑fold.
| Evidence Dimension | Enzyme inhibitory potency (Ki) as a function of dioxepane stereochemistry and ring size |
|---|---|
| Target Compound Data | (5R,6S) single enantiomer (precursor to P2‑ligand of inhibitor 3d): Ki = 26 pM (final inhibitor 3d) [1] |
| Comparator Or Baseline | Diastereomer (inhibitor 3e): Ki ~0.78 nM (~30× less potent than 3d); (S)-8‑membered analog (3a): Ki = 0.58 nM; Racemic commercial form: undefined enantiomeric ratio |
| Quantified Difference | ≥22‑fold potency advantage for (R)-configured 1,3-dioxepane scaffold vs. (S)-configured or larger‑ring analogs |
| Conditions | HIV‑1 wild‑type protease enzymatic FRET assay; antiviral activity measured in MT‑2 human T‑lymphoid cells (HIV‑1LAI) [1] |
Why This Matters
Procuring a single enantiomer rather than the racemate ensures that downstream stereochemical integrity is preserved, avoiding the 20‑ to 30‑fold potency penalties observed when stereochemistry is inverted.
- [1] Ghosh, A. K.; Gemma, S.; Baldridge, A.; Wang, Y.-F.; Kovalevsky, A. Y.; Koh, Y.; Weber, I. T.; Mitsuya, H. Flexible Cyclic Ethers/Polyethers as Novel P2-Ligands for HIV‑1 Protease Inhibitors: Design, Synthesis, Biological Evaluation, and Protein‑Ligand X‑ray Studies. J. Med. Chem. 2008, 51 (19), 6021–6033. View Source
